molecular formula C13H15NO4S B2988188 4-(Cyclohexylthio)-3-nitrobenzoic acid CAS No. 352523-83-2

4-(Cyclohexylthio)-3-nitrobenzoic acid

Cat. No.: B2988188
CAS No.: 352523-83-2
M. Wt: 281.33
InChI Key: QBNAVGCTRZCBGQ-UHFFFAOYSA-N
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Description

4-(Cyclohexylthio)-3-nitrobenzoic acid is a benzoic acid derivative with the molecular formula C13H15NO4S and a molecular weight of 281.33 g/mol . This chemical compound is characterized by a benzoic acid core that is substituted with a nitro group and a cyclohexylthioether group at the 3 and 4 positions of the benzene ring, respectively . The compound is identified by the CAS Number 352523-83-2 . As a nitro-aromatic compound, it serves as a valuable synthetic building block in organic chemistry and pharmaceutical research. The presence of both an electron-withdrawing nitro group and a carboxylic acid on the aromatic ring makes this compound a potential candidate for further chemical transformations, such as reductions to amines or nucleophilic aromatic substitutions, facilitating the development of more complex molecular structures . The cyclohexylthio moiety may influence the compound's lipophilicity and overall steric properties, which can be critical in material science and drug discovery projects. Researchers can utilize this chemical in the synthesis of novel compounds for various experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclohexylsulfanyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAVGCTRZCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Significance of Nitrobenzoic Acid Scaffolds in Organic Synthesis

Nitrobenzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and a nitro group (-NO2). The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the aromatic ring and the acidity of the carboxylic acid. This electronic feature makes nitrobenzoic acid scaffolds valuable intermediates in organic synthesis. nbinno.comwikipedia.orgnih.gov

The nitro group can be readily reduced to an amino group (-NH2), providing a gateway to a diverse range of derivatives, including amides, sulfonamides, and other nitrogen-containing heterocycles. nbinno.com This transformation is a cornerstone in the synthesis of pharmaceuticals and other biologically active molecules. Furthermore, the carboxylic acid moiety can undergo a variety of reactions, such as esterification and amidation, allowing for the facile introduction of different functional groups. nbinno.com

The strategic placement of the nitro and carboxylic acid groups on the benzene ring (ortho, meta, or para) dictates the regioselectivity of subsequent reactions, offering chemists precise control over the final molecular architecture. orgsyn.orgorgsyn.org For instance, the strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. surendranatheveningcollege.comlibretexts.org Conversely, it facilitates nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to a leaving group. wikipedia.orgsurendranatheveningcollege.com

Key Synthetic Transformations of Nitrobenzoic Acids:

Reaction TypeReagents and ConditionsProduct Class
Reduction of Nitro GroupH2, Pd/C; Sn, HCl; Fe, NH4ClAnilines
EsterificationAlcohol, Acid CatalystEsters
AmidationAmine, Coupling Agent (e.g., EDC)Amides
Nucleophilic Aromatic SubstitutionNucleophile (e.g., alkoxide, thiolate)Substituted Benzoic Acids

Relevance of Thioether Moieties in Contemporary Molecular Design and Synthesis

Thioethers, also known as sulfides, are functional groups containing a sulfur atom bonded to two organic substituents (R-S-R'). In aromatic thioethers, at least one of these substituents is an aromatic ring. The thioether moiety is a key structural element in a multitude of natural products and synthetic molecules with significant biological activity. mdpi.com

The sulfur atom in a thioether is a soft nucleophile, making it a valuable functional group for constructing carbon-sulfur bonds through various synthetic methodologies. researchgate.net The thioether linkage is relatively stable and can participate in a range of chemical transformations, including oxidation to sulfoxides and sulfones, which can further modulate the electronic and steric properties of a molecule. acs.orgresearchgate.net

In the context of molecular design, the incorporation of a thioether moiety can influence a molecule's conformational flexibility, lipophilicity, and metabolic stability. The ability of the sulfur atom to engage in non-covalent interactions, such as sulfur-π and lone pair-π interactions, can also play a crucial role in molecular recognition and binding to biological targets. mdpi.com The versatility of thioethers has led to their widespread use in the development of pharmaceuticals, agrochemicals, and functional materials. rsc.org

Scope and Research Frontiers of Aromatic Compounds Featuring Both Nitro and Thioether Functionalities, with a Focus on 4 Cyclohexylthio 3 Nitrobenzoic Acid

The combination of both a nitro group and a thioether moiety on a benzoic acid scaffold, as seen in 4-(Cyclohexylthio)-3-nitrobenzoic acid, creates a molecule with a unique and potentially powerful set of chemical properties. The interplay between the electron-withdrawing nitro group and the electron-donating thioether can lead to interesting reactivity patterns and biological activities. researchgate.net

This compound is a specific example of this class of compounds. Its structure features a benzoic acid core with a nitro group at the 3-position and a cyclohexylthio group at the 4-position.

Physicochemical Properties of this compound:

PropertyValue
CAS Number352523-83-2
Molecular FormulaC13H15NO4S
Molecular Weight281.33 g/mol
AppearanceNot specified
Melting PointNot specified

The synthesis of such compounds can often be achieved through nucleophilic aromatic substitution, where a thiol, in this case, cyclohexanethiol (B74751), displaces a leaving group (such as a halogen) on a nitro-substituted benzoic acid derivative. prepchem.comnih.gov For instance, the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexanethiol in the presence of a base would be a plausible synthetic route.

The research frontiers for compounds like this compound are broad. The presence of multiple functional groups offers numerous possibilities for further chemical modification. For example, the carboxylic acid can be converted into esters or amides, the nitro group can be reduced to an amine, and the thioether can be oxidized to a sulfoxide (B87167) or sulfone. These transformations can generate a library of derivatives with diverse physicochemical properties and potential applications.

While specific research applications for this compound are not extensively detailed in publicly available literature, its structural motifs are present in molecules of interest in medicinal chemistry. scbt.com The nitroaromatic component is a known pharmacophore in certain classes of drugs, and the thioether linkage is a common feature in many biologically active compounds. The cyclohexyl group adds lipophilicity, which can be important for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Future research on this compound and related compounds will likely focus on exploring their synthetic utility as building blocks for more complex molecules and investigating their potential biological activities. The unique combination of functional groups makes this a promising scaffold for the discovery of new chemical entities with novel properties and functions.

An in-depth examination of the synthetic strategies for preparing this compound reveals a variety of chemical methodologies. The construction of this molecule involves the precise introduction of a cyclohexylthio group, a regioselective nitration reaction, and potential transformations of the carboxylic acid functional group. This article explores the key synthetic pathways, focusing on nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and various nitration protocols.

Applications in Advanced Organic Synthesis and Materials Science

4-(Cyclohexylthio)-3-nitrobenzoic acid as a Versatile Synthetic Building Block

This compound is a specialized organic compound characterized by a benzoic acid core functionalized with both a cyclohexylthio and a nitro group. This unique combination of functional groups makes it a valuable intermediate and building block in synthetic organic chemistry. bldpharm.combldpharm.com The presence of the carboxylic acid, the thioether, and the nitro group provides multiple reactive sites that can be selectively targeted to create a wide array of more complex molecules.

The reactivity of this compound allows for its use as a starting material in the synthesis of a variety of organic molecules. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and conversion to an acyl chloride, providing a gateway to a large family of derivatives. The nitro group can be reduced to an amine, which is a key functional group for the introduction of further diversity, including diazotization reactions and the formation of amides or sulfonamides. The thioether linkage, while generally stable, can be oxidized to sulfoxides or sulfones, which can alter the electronic properties and steric profile of the molecule.

The strategic placement of these functional groups on the benzene (B151609) ring also influences their reactivity and allows for regioselective transformations. This controlled reactivity is crucial for the efficient synthesis of complex target molecules.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound make it a suitable precursor for the synthesis of various heterocyclic systems. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of fused heterocyclic rings. The presence of the carboxylic acid and the newly formed amino group in a specific ortho/para relationship can facilitate cyclization reactions to form nitrogen-containing heterocycles. The synthesis of heterocyclic compounds often relies on the strategic use of such bifunctional building blocks. ekb.egchim.it

Utilization in the Design and Preparation of Functionalized Organic Molecules

The development of new synthetic methodologies for creating functional organic molecules is a central theme in modern chemistry. nih.gov this compound serves as a scaffold upon which additional functionality can be built. The aromatic ring can be further substituted through electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group. The diverse reactivity of the nitro and carboxylic acid groups allows for a wide range of chemical modifications, leading to highly functionalized molecules with tailored properties. nih.govfrontiersin.org

Below is an interactive data table summarizing the key functional groups and their potential transformations:

Functional GroupPotential TransformationsResulting Functionality
Carboxylic AcidEsterification, Amidation, Acyl Halide FormationEsters, Amides, Acid Halides
Nitro GroupReductionAmine
ThioetherOxidationSulfoxide (B87167), Sulfone
Aromatic RingElectrophilic Aromatic SubstitutionSubstituted Benzene Derivatives

Potential Integration into Polymeric Frameworks and Supramolecular Assemblies for Materials Development

The structural features of this compound suggest its potential utility in materials science. The carboxylic acid group can act as a monomer for polymerization reactions, leading to the formation of polyesters or polyamides. The presence of the bulky cyclohexylthio group could impart specific physical properties to the resulting polymers, such as increased solubility in organic solvents or altered thermal characteristics.

Furthermore, the molecule possesses functionalities that can participate in non-covalent interactions, such as hydrogen bonding (from the carboxylic acid) and potentially dipole-dipole interactions (from the nitro group). These interactions are the basis for the formation of supramolecular assemblies, where molecules self-organize into larger, well-defined structures. The design of such molecules is a key aspect of creating new materials with novel optical, electronic, or mechanical properties.

Exploration in Chemical Probe Synthesis and Ligand Design

Chemical probes are small molecules used to study biological systems, while ligands are molecules that bind to specific biological targets. The development of novel ligands is a cornerstone of drug discovery. nih.gov The structural complexity and synthetic accessibility of derivatives of this compound make it an interesting scaffold for the design of new chemical probes and ligands.

By modifying the functional groups, chemists can systematically alter the molecule's size, shape, and electronic properties to optimize its interaction with a biological target. For example, the carboxylic acid can be used to link the molecule to a fluorescent tag or a solid support, facilitating its use as a probe. The diverse derivatives that can be synthesized from this starting material provide a library of compounds that can be screened for biological activity.

Spectroscopic and Spectroelectrochemical Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a primary tool for identifying the functional groups within a molecule. These methods are complementary, probing the vibrational modes of chemical bonds.

For 4-(Cyclohexylthio)-3-nitrobenzoic acid, FTIR and Raman spectra would be expected to confirm the presence of its key structural motifs. The carboxylic acid group would exhibit a characteristic broad O-H stretching band and a strong C=O stretching absorption. The nitro group (NO₂) would show distinct symmetric and asymmetric stretching vibrations. Furthermore, vibrations associated with the aromatic ring, the thioether (C-S) linkage, and the cyclohexyl group's C-H bonds would provide a complete vibrational fingerprint of the molecule. Although general spectral regions for these groups are well-established, specific experimental data for this compound are not available.

Table 1: Expected Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Carboxylic Acid O-H Stretch 3300 - 2500 (broad)
Carboxylic Acid C=O Stretch 1720 - 1680
Nitro Group Asymmetric NO₂ Stretch 1560 - 1515
Nitro Group Symmetric NO₂ Stretch 1360 - 1315
Aromatic Ring C=C Stretches 1600 - 1450
Thioether C-S Stretch 710 - 570

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

A ¹H NMR spectrum of this compound would provide information on the number of distinct protons, their connectivity, and their spatial arrangement. The spectrum would be expected to show signals for the protons on the aromatic ring, with their chemical shifts and splitting patterns being influenced by the electron-withdrawing nitro and carboxylic acid groups and the electron-donating thioether group. The protons of the cyclohexyl group would appear in the aliphatic region of the spectrum. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the cyclohexyl ring. Despite the predictive power of this technique, experimentally obtained NMR data for this specific compound are not documented in available literature.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular formula of this compound. Under ionization, the molecule would be expected to fragment in a predictable manner, with potential cleavages occurring at the thioether linkage and loss of the nitro and carboxylic acid groups, aiding in structural confirmation. However, specific mass spectral data and fragmentation analysis for this compound have not been reported.

Electrochemical Characterization Techniques for Redox Property Assessment

Electrochemical techniques are vital for investigating the redox properties of a molecule, providing insight into its ability to accept or donate electrons.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical measurement used to probe the reduction and oxidation processes of a substance. For this compound, CV would likely be used to study the reduction of the nitro group, which is a well-known electroactive moiety. The analysis would reveal the reduction potential of the nitro group and the reversibility of the electron transfer process. The shape of the cyclic voltammogram and how it changes with scan rate can provide detailed information about the mechanism of the electron transfer and any coupled chemical reactions. Research on the electrochemical behavior of this specific cyclohexylthio derivative is currently unavailable.

Controlled potential electrolysis, or bulk electrolysis, involves the complete reduction or oxidation of a substance in solution at a constant potential. When coupled with coulometry, which measures the total charge passed during the electrolysis, this technique can determine the number of electrons involved in the redox reaction (the 'n' value). For this compound, this method could be applied to definitively determine the number of electrons required for the reduction of the nitro group to an amine or other potential products. This experimental determination has not been performed or reported for the title compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding from the carboxylic acid groups, in the solid state. The analysis would reveal the conformation of the cyclohexyl ring and the relative orientation of the substituents on the benzene (B151609) ring. To date, no crystallographic data for this compound has been deposited in structural databases.

Computational and Theoretical Chemistry Studies of 4 Cyclohexylthio 3 Nitrobenzoic Acid

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of the size and complexity of 4-(Cyclohexylthio)-3-nitrobenzoic acid.

Electronic Structure: DFT calculations can provide a detailed picture of the electronic distribution within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the thioether and carboxylic acid groups will influence the energy and localization of the HOMO.

Molecular Geometry: A fundamental application of DFT is the optimization of the molecule's three-dimensional structure. stackexchange.com By finding the minimum energy arrangement of the atoms, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net For this compound, this would involve determining the preferred orientation of the cyclohexyl ring relative to the planar benzoic acid moiety and the conformation of the carboxylic acid group.

Conformational Analysis: The flexibility of the cyclohexyl group and the potential for rotation around the C-S and C-C bonds mean that this compound can exist in multiple conformations. DFT calculations can be used to explore the potential energy surface of the molecule, identifying the different stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Calculated Property Hypothetical Value Significance
HOMO Energy-6.5 eVIndicates the electron-donating ability.
LUMO Energy-2.1 eVIndicates the electron-accepting ability.
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DProvides insight into the molecule's polarity.
C-S Bond Length1.78 ÅReflects the strength of the thioether linkage.
O-H Bond Length0.97 ÅCharacteristic of the carboxylic acid group.

Computational Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful means to investigate the pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr), given the presence of the electron-withdrawing nitro group that activates the aromatic ring. nih.govresearchgate.net

By mapping the potential energy surface of the reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate. For an SNAr reaction on this compound, calculations would likely model the attack of a nucleophile at the carbon atom bearing the thioether or another leaving group. The calculations would reveal whether the reaction proceeds through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted process. nih.gov

Parameter Hypothetical Value Description
Activation Energy (Ea)20 kcal/molThe energy barrier that must be overcome for the reaction to occur.
Reaction Enthalpy (ΔH)-15 kcal/molThe net change in heat content during the reaction.
C-Nu Bond Distance in TS2.1 ÅThe distance between the incoming nucleophile and the aromatic carbon in the transition state.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering a "computational microscope" to observe their motions and interactions. ucl.ac.uk An MD simulation of this compound, typically in a solvent like water or an organic solvent, would involve calculating the forces between all atoms in the system and then using Newton's laws of motion to predict their movements over time. nih.gov

These simulations can reveal how the molecule behaves in a solution, including its conformational flexibility and how it interacts with solvent molecules. acs.orgwhiterose.ac.uk Furthermore, MD simulations are invaluable for studying intermolecular interactions. For instance, one could simulate the interaction of this compound with a biological target, such as a protein, to understand the nature of the binding and to identify key interacting residues. The simulations can also shed light on the formation of dimers or larger aggregates in solution, driven by interactions such as hydrogen bonding between the carboxylic acid groups or π-stacking of the aromatic rings. nih.govsvedbergopen.com

Simulation Parameter Observation
Root Mean Square Deviation (RMSD)Provides a measure of the molecule's structural stability over time.
Radial Distribution Function (RDF)Reveals the probability of finding solvent molecules at a certain distance from the solute.
Hydrogen Bond AnalysisIdentifies the formation and lifetime of hydrogen bonds with solvent or other solute molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.net For a class of compounds including this compound, a QSPR model could be developed to predict properties such as solubility, boiling point, or partitioning behavior based on a set of calculated molecular descriptors. nih.govacs.orgresearchgate.netresearchgate.net

These descriptors can be derived from the molecular structure and can be of various types, including constitutional, topological, geometrical, and electronic descriptors. Once a statistically significant QSPR model is established using a training set of molecules with known properties, it can be used to predict the properties of new, untested compounds like this compound. This predictive capability is highly valuable in areas such as drug discovery and materials science, where it can help to prioritize compounds for synthesis and testing. dntb.gov.ua

Molecular Descriptor Hypothetical Correlation with Solubility
Molecular WeightNegative
LogP (Octanol-Water Partition Coefficient)Negative
Number of Hydrogen Bond Donors/AcceptorsPositive
Polar Surface AreaPositive

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
  • Use excess cyclohexylthiol (1.5–2.0 equiv) to drive the substitution reaction.
  • Control temperature to minimize nitro group reduction side reactions.

Table 1 : Example Reaction Parameters

StepReagents/ConditionsYield (Typical)
BrominationNBS, AIBN, CCl4\text{CCl}_4, reflux70–85%
ThiolationCyclohexylthiol, K2CO3\text{K}_2\text{CO}_3, DMF, 80°C60–75%

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer :
Key techniques include:

  • NMR Spectroscopy :
    • 1H^1\text{H} NMR : Expect aromatic protons at δ 7.5–8.5 ppm (split due to nitro and thioether substituents). Cyclohexyl protons appear as multiplet peaks at δ 1.2–2.5 ppm .
    • 13C^{13}\text{C} NMR : Carboxylic acid carbon at δ ~170 ppm; nitro-substituted carbons at δ 120–150 ppm .
  • IR Spectroscopy : Strong C=O\text{C=O} stretch (carboxylic acid) at ~1680–1720 cm1^{-1}; NO2\text{NO}_2 asymmetric stretch at ~1520 cm1^{-1} .
  • Mass Spectrometry : ESI-MS in negative mode should show MHM–H
    ^- at m/z 264.3 (calculated for C13H15NO3S\text{C}_{13}\text{H}_{15}\text{NO}_3\text{S}) .

Validation : Compare experimental data with computational predictions (e.g., Gaussian DFT calculations for NMR shifts) .

Basic: What are the critical safety protocols for handling this compound in the laboratory?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) :
    • Non-permeable gloves (nitrile), safety goggles, and lab coats .
    • Use fume hoods for synthesis and purification steps to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
  • Waste Disposal : Neutralize with NaHCO3\text{NaHCO}_3 before incineration as hazardous organic waste .

Q. Risk Mitigation :

  • Avoid skin contact due to potential irritancy (nitro compounds are often sensitizers) .
  • Monitor for decomposition: Yellowing or gas evolution indicates degradation .

Advanced: How can computational methods (e.g., DFT, molecular docking) elucidate its reactivity and biological interactions?

Q. Methodological Answer :

Density Functional Theory (DFT) :

  • Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .
  • Predict nitro group reduction potentials and thioether bond stability under physiological conditions.

Molecular Docking :

  • Use AutoDock Vina to model interactions with target enzymes (e.g., E. coli ParE topoisomerase). The nitro group may form hydrogen bonds with active-site residues .
  • Validate with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.

Table 2 : Example DFT Parameters

SoftwareFunctional/Basis SetProperties Analyzed
Gaussian 16B3LYP/6-31G(d,p)HOMO-LUMO, Mulliken charges
ORCAPBE0/def2-TZVPSolvation energy (SMD model)

Advanced: What photochemical applications are feasible due to its nitro aromatic structure?

Methodological Answer :
The nitro group enables photoresponsive behavior:

  • Photoisomerization : Irradiate at 365 nm to study transcis isomerization (monitor via UV-Vis spectroscopy) .
  • Photocleavage : Embed in hydrogels for controlled drug release; nitro-to-nitrite conversion under UV light disrupts the matrix .

Q. Experimental Design :

  • Prepare a polymer conjugate (e.g., chitosan-functionalized derivative) .
  • Quantify quantum yield using ferrioxalate actinometry .

Advanced: How can structural modifications enhance its bioactivity (e.g., enzyme inhibition)?

Q. Methodological Answer :

  • Derivatization Strategies :
    • Replace cyclohexylthio with substituted arylthio groups to modulate lipophilicity.
    • Esterify the carboxylic acid to improve cell membrane permeability .
  • SAR Studies :
    • Test derivatives against bacterial enzymes (e.g., E. coli ParE) using MIC assays and correlate with computed binding energies .

Table 3 : Example Bioactivity Data (Hypothetical)

DerivativeMIC (µg/mL)Docking Score (kcal/mol)
Parent compound32-7.2
Methyl ester16-8.1
4-Fluoro-phenylthio analog8-9.4

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